

# Application Note: Analysis of Fatty Acid Profile in Butter Using Gas Chromatography

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## Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

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## Introduction

**Butter**, a dairy product derived from milk fat, possesses a complex and unique fatty acid (FA) profile. This composition is a critical determinant of its nutritional value, physical properties (like texture and melting point), and sensory characteristics. The analysis of fatty acids in **butter** is essential for quality control, nutritional labeling, and detecting potential adulteration.[1] **Butter** is particularly distinguished by its content of short-chain fatty acids (SCFAs), such as butyric acid (C4:0), which is a key indicator of genuine milk fat.[2][3] Gas chromatography (GC), particularly with a flame ionization detector (GC-FID), is the gold standard for the quantitative analysis of fatty acids. The technique requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMES) prior to analysis.[4][5]

This application note provides a detailed protocol for the extraction of fat from **butter**, the subsequent preparation of FAMES, and their analysis using GC-FID.

## Principle of Analysis

The fundamental principle involves a two-step process:

- **Derivatization:** Triglycerides, the main form of fat in **butter**, are first saponified (hydrolyzed) to release free fatty acids. These fatty acids are then esterified to form FAMES. This chemical modification increases their volatility and thermal stability, making them suitable for GC analysis.[4][6]

- **Chromatographic Separation:** The prepared FAME sample is injected into the gas chromatograph. An inert carrier gas transports the vaporized FAMEs through a capillary column.<sup>[5]</sup> The separation of individual FAMEs is achieved based on their boiling points and polarity, which dictates their interaction with the column's stationary phase.<sup>[5]</sup> As each FAME exits the column, it is detected by the Flame Ionization Detector (FID), generating a signal proportional to its concentration. Peaks are identified by comparing their retention times to those of known standards.<sup>[5]</sup>

## Experimental Protocols

### Fat Extraction from Butter (Folch Method)

This protocol describes the extraction of lipids from the **butter** sample using a chloroform-methanol solvent system.<sup>[7][8][9]</sup>

Materials:

- **Butter** sample
- Chloroform
- Methanol
- 0.9% NaCl solution
- Anhydrous Sodium Sulfate
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Weigh approximately 1-2 g of the homogenized **butter** sample into a glass centrifuge tube.
- Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For 1 g of sample, use 20 mL of the solvent mixture.

- Homogenize the mixture for 2-3 minutes to ensure thorough lipid extraction.
- Add a 0.25 volume of 0.9% NaCl solution to the homogenate (e.g., 5 mL for a 20 mL solvent mixture).
- Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 rpm for 10 minutes to facilitate phase separation.
- Two distinct layers will form. Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
- Dry the collected lipid extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent (chloroform) using a rotary evaporator at 40°C to obtain the pure **butter** fat.
- Store the extracted fat at -20°C until derivatization.

## Preparation of Fatty Acid Methyl Esters (FAMES)

This protocol uses a widely accepted method involving saponification followed by esterification with boron trifluoride (BF<sub>3</sub>)-methanol.<sup>[4][10]</sup>

Materials:

- Extracted **butter** fat
- Toluene
- 0.5 M Methanolic Sodium Hydroxide (NaOH)
- 14% Boron Trifluoride-Methanol (BF<sub>3</sub>-Methanol) reagent
- Saturated NaCl solution
- Heptane or Hexane
- Screw-capped glass tubes with PTFE liners

- Heating block or water bath

Procedure:

- Weigh approximately 25-50 mg of the extracted **butter** fat into a screw-capped glass tube.
- Add 2 mL of toluene to dissolve the fat.
- Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10 minutes in a heating block. This step saponifies the triglycerides.
- Cool the tube to room temperature.
- Add 2 mL of 14% BF<sub>3</sub>-methanol reagent. Cap the tube tightly and heat again at 100°C for 5 minutes. This step methylates the free fatty acids to form FAMES.<sup>[10]</sup>
- Cool the tube to room temperature.
- Add 2 mL of heptane (or hexane) and 2 mL of saturated NaCl solution.
- Vortex vigorously for 1 minute and then allow the layers to separate.
- Carefully transfer the upper organic layer (containing the FAMES) to a 2 mL GC vial.
- The FAME sample is now ready for GC analysis.

## Gas Chromatography (GC-FID) Analysis

The following are typical instrument conditions for the analysis of **butter** FAMES. Parameters may need to be optimized based on the specific instrument and column used.

Instrumentation and Conditions:

Parameter	Setting
GC System	<b>Gas Chromatograph with Flame Ionization Detector (FID)</b>
Column	HP-88 or SP-2330 Fused Silica Capillary Column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)[2][11]
Carrier Gas	Helium or Hydrogen, constant flow mode (e.g., 1-2 mL/min)[2][11]
Injection Mode	Split (e.g., 50:1 or 100:1 ratio)[8][11]
Injection Volume	1 µL[2]
Injector Temp.	250°C[11]
Oven Program	- Initial Temperature: 120°C, hold for 1 min - Ramp 1: 10°C/min to 175°C, hold for 10 min - Ramp 2: 5°C/min to 210°C, hold for 5 min - Ramp 3: 5°C/min to 230°C, hold for 5 min[11]
Detector	Flame Ionization Detector (FID)
Detector Temp.	260 - 280°C[2][11]

| Detector Gas Flows | - Hydrogen: 40 mL/min - Air: 450 mL/min - Makeup (He): 30 mL/min[11]  
|

### Peak Identification and Quantification:

- FAMES are identified by comparing their retention times with those of a certified FAME reference standard mixture (e.g., 37-component FAME mix).
- Quantification is typically performed using the area normalization method, where the area of each peak is expressed as a percentage of the total area of all fatty acid peaks. For more precise quantification, an internal standard (e.g., C13:0 or C19:0) can be added to the sample before methylation.[12]

## Data Presentation

The fatty acid composition of **butter** can vary based on factors like the cow's diet and the season of production.<sup>[13]</sup> The table below summarizes the typical range for major fatty acids found in **butter**, expressed as a percentage of total fatty acids.

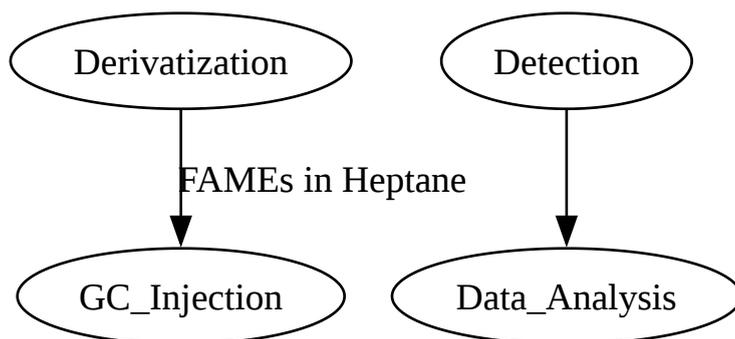
Table 1: Typical Fatty Acid Composition of **Butter** (% of Total Fatty Acids)

Fatty Acid	Abbreviation	Typical Range (%)
Saturated Fatty Acids (SFA)		
Butyric Acid	C4:0	2.5 - 4.2
Caproic Acid	C6:0	2.0 - 2.5
Caprylic Acid	C8:0	1.2 - 1.5
Capric Acid	C10:0	2.5 - 3.0
Lauric Acid	C12:0	2.5 - 3.8
Myristic Acid	C14:0	9.7 - 11.9 <sup>[13]</sup>
Palmitic Acid	C16:0	25.7 - 34.6 <sup>[13]</sup>
Stearic Acid	C18:0	9.0 - 12.0
Monounsaturated Fatty Acids (MUFA)		
Oleic Acid	C18:1 n-9	18.3 - 23.1 <sup>[13]</sup>
Vaccenic Acid	C18:1 n-7 (trans)	0.8 - 3.8 <sup>[13]</sup>
Polyunsaturated Fatty Acids (PUFA)		
Linoleic Acid	C18:2 n-6	1.0 - 1.5 <sup>[13]</sup>
$\alpha$ -Linolenic Acid	C18:3 n-3	0.1 - 1.0 <sup>[13]</sup>

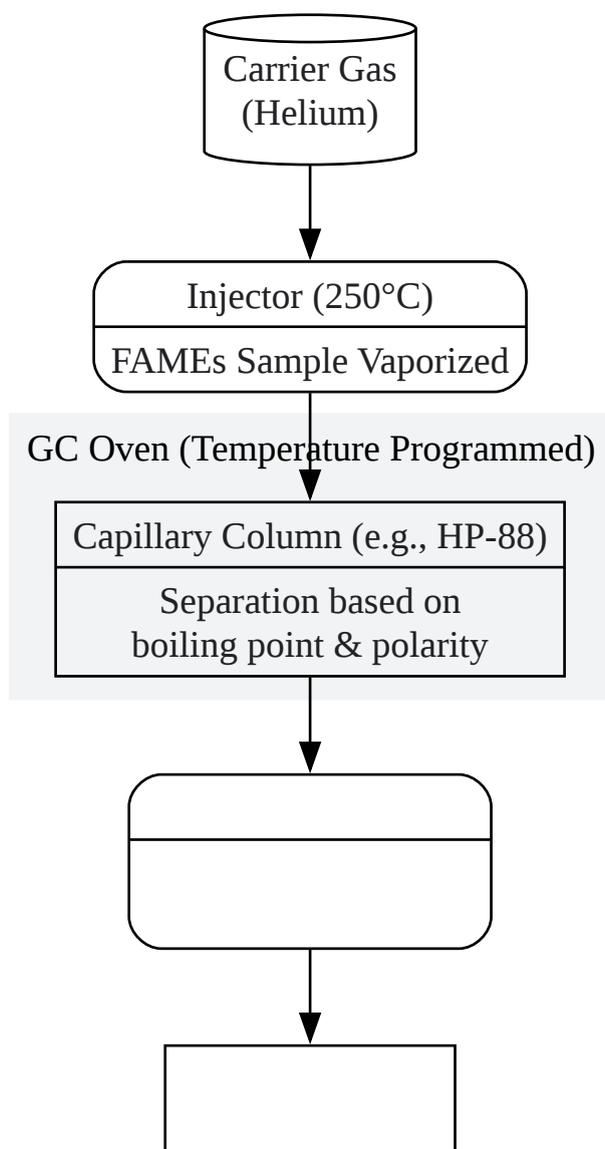
| Conjugated Linoleic Acid | CLA (c9, t11) | 0.3 - 1.0 |

Note: Data compiled from multiple sources for representative values.[12][13][14]

## Visualizations



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